Hexose-1,5-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

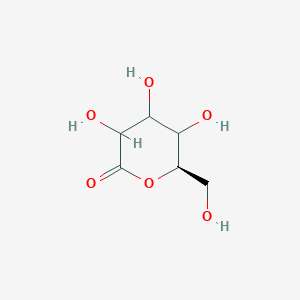

Hexose-1,5-lactone is a gluconolactone.

Aplicaciones Científicas De Investigación

Food Industry Applications

Acidifying Agent and Preservative

D-glucono-1,5-lactone is widely used as an acidifier and preservative in the food industry. It helps maintain the pH of food products, enhancing flavor while extending shelf life. Its applications include:

- Pickling : Acts as a coagulant and acidifier, improving texture and flavor.

- Leavening Agent : Utilized in baking to produce carbon dioxide when it reacts with alkaline substances.

- Preservative : Helps inhibit microbial growth, thus preserving food quality.

Functional Properties

The compound's ability to chelate metals also contributes to its role in food preservation by preventing oxidation and spoilage. Its application in thermophysical property datafiles aids in process simulations for food production.

Pharmaceutical Applications

Metabolic Pathways

In biochemistry, hexose-1,5-lactone is integral to the hexose monophosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, essential for cellular metabolism and biosynthesis.

Drug Development

Research indicates that D-glucono-1,5-lactone can be utilized in the synthesis of chiral compounds through its regeneration of nicotinamide coenzymes. This property is particularly valuable in developing pharmaceuticals that require specific stereochemistry.

Biochemical Research

Enzyme Interactions

Studies on glucose dehydrogenase have revealed that this compound acts as a substrate for various enzymes, influencing metabolic reactions. For instance, the ternary complex formed with reduced flavin adenine dinucleotide and D-glucono-1,5-lactone has been structurally analyzed to understand enzyme specificity and activity .

Case Study 1: Food Preservation

A study demonstrated the effectiveness of D-glucono-1,5-lactone as a natural preservative in dairy products. The results indicated that products treated with this compound showed significantly lower microbial counts compared to untreated samples, highlighting its potential as a safe alternative to synthetic preservatives.

Case Study 2: Cancer Research

Research involving D-glucono-1,5-lactone has shown promise in cancer treatment strategies. By modulating metabolic pathways that influence cell proliferation, this compound may enhance the efficacy of existing chemotherapy treatments when used synergistically .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Food Industry | Acidifying agent, preservative | Extends shelf life, enhances flavor |

| Pharmaceuticals | Synthesis of chiral compounds | Essential for drug development |

| Biochemical Research | Substrate for enzymes | Influences metabolic pathways |

Propiedades

Fórmula molecular |

C6H10O6 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3?,4?,5?/m1/s1 |

Clave InChI |

PHOQVHQSTUBQQK-UOJHMQKMSA-N |

SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

SMILES isomérico |

C([C@@H]1C(C(C(C(=O)O1)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.